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Compound of Interest

Compound Name: (5-Fluoropyridin-2-yl)methanamine

Cat. No.: B591758

Audience: Researchers, scientists, and drug development professionals.

Introduction: (5-Fluoropyridin-2-yl)methanamine is a fluorinated pyridine derivative of interest
in medicinal chemistry and drug discovery as a building block for more complex molecules. Its
purity and structural integrity are critical for the synthesis of target compounds and for ensuring
reliable biological data. This document provides a comprehensive overview of the analytical
methods for the complete characterization of (5-Fluoropyridin-2-yl)methanamine, including
detailed protocols for spectroscopic and chromatographic techniques.

Physicochemical Properties

A summary of the key physicochemical properties of (5-Fluoropyridin-2-yl)methanamine is
presented below.[1]
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Property Value

Molecular Formula CeH7FN:2

Molecular Weight 126.13 g/mol

Exact Mass 126.05932639 Da

CAS Number 561297-96-9

IUPAC Name (5-fluoropyridin-2-yl)methanamine
Synonyms 5-Fluoro-2-pyridinemethanamine, 2-

(Aminomethyl)-5-fluoropyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of

(5-Fluoropyridin-2-yl)methanamine, providing detailed information about the carbon-

hydrogen framework and the position of the fluorine atom.

Predicted tH and 33C NMR Data

The following tables summarize the predicted chemical shifts (d) for (5-Fluoropyridin-2-

yl)methanamine in a common deuterated solvent like CDCIs. Actual values may vary based on

experimental conditions.

Table 1: Predicted *H NMR Data (400 MHz, CDCIs)

Proton Assignment

Predicted Chemical Lo
Multiplicity

Coupling Constant

Shift (6, ppm) (J, H2)
H6 ~8.45 d (doublet) ~2.8
H4 ~7.40 td (triplet of doublets) ~8.4,2.8
dd (doublet of
H3 ~7.30 ~8.4,4.2
doublets)
CHz (Methylene) ~3.90 s (singlet)
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| NH2 (Amine) | ~1.80 | br s (broad singlet) | - |

Table 2: Predicted 3C NMR Data (100 MHz, CDCls)

Predicted Chemical Shift

Carbon Assignment

Multiplicity (due to *°F

(6, ppm) coupling)
C2 ~162.5 d
C5 ~157.0 d (LJCF = 240 Hz)
C6 ~147.0 d
C4 ~135.5 d (3JCF =20 Hz)
C3 ~121.0 d (4JCF = 5 Hz)
| CH2 | ~46.0| s |

Experimental Protocol: *H and 3C NMR

e Sample Preparation:

o Accurately weigh 5-10 mg of (5-Fluoropyridin-2-yl)methanamine.

o Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDClIs)

o Transfer the solution to a clean, dry 5 mm NMR tube.[2]

containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.[2]

e Instrument Setup (400 MHz Spectrometer):

o Lock the spectrometer on the deuterium signal of the CDCIs solvent.

o Shim the magnetic field to achieve optimal homogeneity.[2]

o Tune and match the probe for the *H and *3C frequencies.

o Data Acquisition:
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o 'HNMR:

Pulse Sequence: Standard single-pulse (e.g., 'zg30').[2]

Spectral Width: ~12 ppm, centered around 6 ppm.

Number of Scans: 16-64 scans.

Relaxation Delay: 1-2 seconds.[2]

o 13C NMR:

Pulse Sequence: Proton-decoupled single-pulse (e.g., 'zgpg30).

Spectral Width: ~200 ppm, centered around 100 ppm.

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

Relaxation Delay: 2-5 seconds.

Data Processing:

o

Apply a Fourier transform to the acquired Free Induction Decay (FID).

[¢]

Phase the spectrum to obtain pure absorption peaks.

[¢]

Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.[2]

[e]

Integrate signals for tH NMR and pick peaks for both *H and 3C NMR.

Sample Preparation

Dissolve in ransfer to Acquire 1H & 13C
0.6 mL CDCI3 + TMS 'omet Spectra

Weigh 5-10 mg
of Sample

Click to download full resolution via product page
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Caption: Workflow for NMR spectroscopic analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a primary technique for assessing the purity and confirming the molecular weight of
(5-Fluoropyridin-2-yl)methanamine. Due to the primary amine group, derivatization is often
recommended to improve peak shape and thermal stability.[3]

Table 3: Expected GC-MS Data

Parameter Value
Retention Time (RT) Method-dependent
Molecular lon [M]* m/z 126.06

| Major Fragments | Expected fragments include loss of NHz (m/z 110), and pyridine ring
fragments. |

Experimental Protocol: GC-MS with TMS Derivatization

e Sample Preparation (Derivatization):

o

Accurately weigh ~1 mg of the sample into a 2 mL GC vial.[3]
o Add 100 pL of an appropriate aprotic solvent (e.g., Dichloromethane, Pyridine).

o Add 25 uL of BSTFA (N,O-Bis(trimethylsilyDtrifluoroacetamide) and 25 pL of anhydrous
pyridine (as a catalyst).

o Cap the vial tightly and heat at 65°C for 20-30 minutes to ensure the reaction goes to
completion.

o Allow the sample to cool to room temperature before injection.
e Instrument Setup (GC-MS):

o Gas Chromatograph (GC):
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s Column: HP-5ms (5%-phenyl)-methylpolysiloxane column (30 m x 250 um I.D. x 0.25
pum film thickness) or equivalent.[4]

= Injector Temperature: 250°C.[4]

» Carrier Gas: Helium, at a constant flow rate of 1.2 mL/min.[4]

» Oven Program: Start at 80°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.

» |njection Mode: Splitless.[4]

o Mass Spectrometer (MS):

lonization Mode: Electron lonization (El) at 70 eV.[4]

Transfer Line Temperature: 280°C.[4]

Mass Range: m/z 40-400.

Scan Mode: Full Scan.

e Data Analysis:

o Integrate the total ion chromatogram (TIC) to determine the retention time and calculate
purity based on peak area percentage.

o Analyze the mass spectrum of the main peak to confirm the molecular weight of the
derivatized analyte and identify characteristic fragment ions.

o Compare the obtained spectrum with a reference library (e.g., NIST) if available.[4]

Sample Preparation GC-MS Analysis Data Processing Result

Add Solvent, Heat at 65°C .
BSTFA& Pyridine > for 20 min }'—" Inject Sample

Weigh ~1 mg
of Sample

Click to download full resolution via product page
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Caption: Workflow for GC-MS analysis with derivatization.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in the molecule,

providing complementary information to NMR and MS for structural confirmation.[5]

Table 4: Expected FTIR Absorption Bands

Wavenumber (cm—?)

Functional Group

Vibration Type

Asymmetric & Symmetric

3400 - 3250 N-H (Amine) ERT

3100 - 3000 C-H (Aromatic) Stretch

2960 - 2850 C-H (Methylene) Stretch

1620 - 1580 C=N, C=C (Pyridine Ring) Stretch

1650 - 1550 N-H Scissoring (Bend)
1270 - 1200 C-F (Aryl Fluoride) Stretch

| 1150 - 1020 | C-N (Alkyl Amine) | Stretch |

Experimental Protocol: FTIR-ATR

e Sample Preparation:

o Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable

solvent (e.g., isopropanol) and allowing it to dry completely.

o Place a small amount of the solid (5-Fluoropyridin-2-yl)methanamine sample directly

onto the ATR crystal.

o Data Acquisition:

o Apply pressure using the ATR anvil to ensure good contact between the sample and the

crystal surface.
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o Acquire a background spectrum of the empty, clean ATR crystal.
o Acquire the sample spectrum over the range of 4000-400 cm~1.

o Co-add 16-32 scans to achieve a good signal-to-noise ratio.

e Data Analysis:

o The instrument software will automatically ratio the sample spectrum against the
background spectrum to produce the final absorbance or transmittance spectrum.

o lIdentify the characteristic absorption bands and assign them to the corresponding
functional groups.

Sample Preparation Data Acquisition Data Processing Result

Clean ATR » | Place Sample Acquire Acquire - Identify & Assign Functional Group
Crystal o on Crystal Background Sample Spectrum Characteristic Peaks Identification

Click to download full resolution via product page

Caption: Workflow for FTIR-ATR analysis.

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen,
which is used to confirm the empirical formula of the compound.

Table 5: Theoretical Elemental Composition

Element Symbol Mass %
Carbon Cc 57.14%
Hydrogen H 5.59%
Fluorine F 15.06%
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| Nitrogen | N | 22.21% |

Experimental Protocol: CHN Analysis

Sample Preparation:
o Accurately weigh approximately 2-3 mg of the high-purity, dried sample into a tin capsule.

o Fold the capsule to ensure no sample is lost.

Instrument Setup:

o Calibrate the CHN analyzer using a certified standard (e.g., acetanilide).

Data Acquisition:
o The sample is combusted at high temperatures (=900°C) in a stream of pure oxygen.

o The resulting gases (COz2, H20, N2) are separated by a chromatographic column and
quantified by a thermal conductivity detector.

Data Analysis:
o The instrument software calculates the percentage of C, H, and N in the sample.

o Compare the experimental values with the theoretical values. The results should be within
+0.4% of the theoretical values.[6]

Sample Preparation Analysis Data Processing Result

Weigh 2-3 mg Seal in Calibrate

—— . > Combust Sample Detect Gases — (el @, 7k — Empmc_al Fo_rmula
of Sample Tin Capsule Instrument Percentages Confirmation

Click to download full resolution via product page

Caption: Workflow for Elemental Analysis.
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Conclusion:

The comprehensive characterization of (5-Fluoropyridin-2-yl)methanamine requires a multi-
technique approach. NMR spectroscopy is essential for definitive structural elucidation, while
GC-MS provides crucial information on purity and molecular weight. FTIR confirms the
presence of key functional groups, and elemental analysis validates the empirical formula. The
protocols and data presented in this application note provide a robust framework for the quality
control and characterization of this important chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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